2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide
Description
Molecular Architecture and Functional Group Analysis
Core Thiazolidinone Framework
The molecule centers on a 1,3-thiazolidin-4-one ring system, characterized by:
Peripheral Functionalization
- Acetamide side chain : A -CH2-C(=O)-N- group connects the thiazolidinone’s N3 to a 2-(4-hydroxyphenyl)ethyl moiety.
- Stereoelectronic features :
Key Bond Lengths and Angles (Theoretical Estimates)
| Parameter | Value (Å/°) | Significance |
|---|---|---|
| C2-S1 bond length | 1.65 Å | Typical for thione groups |
| C4=O bond length | 1.22 Å | Standard ketone carbonyl |
| N1-C2-S1 bond angle | 120° | Reflects sp² hybridization at C2 |
Crystallographic and Spectroscopic Elucidation
X-ray Diffraction (Hypothetical Analysis)
While direct crystallographic data for this compound remains unpublished, analogs suggest:
Properties
Molecular Formula |
C21H18N2O5S2 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C21H18N2O5S2/c24-15-4-1-13(2-5-15)7-8-22-19(25)11-23-20(26)18(30-21(23)29)10-14-3-6-16-17(9-14)28-12-27-16/h1-6,9-10,24H,7-8,11-12H2,(H,22,25)/b18-10- |
InChI Key |
JOHZEMUKWZVBFV-ZDLGFXPLSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)NCCC4=CC=C(C=C4)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)NCCC4=CC=C(C=C4)O |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,3-Benzodioxole Scaffold
The benzodioxole ring is synthesized from catechol derivatives via a cyclization reaction. A patented method utilizes potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 85–92°C, achieving >98% conversion within 24 hours. This step avoids chromatographic purification by employing sequential liquid-liquid extractions with ethyl acetate and aqueous sodium chloride, yielding a crystalline product with 87% purity.
Reaction Conditions for Benzodioxole Formation
| Parameter | Specification |
|---|---|
| Base | K₂CO₃ |
| Solvent | DMF/Water (2:1 v/v) |
| Temperature | 85–92°C |
| Reaction Time | 24 hours |
| Yield | 87% |
Functionalization at the 5-Position
Thiazolidinone Ring Construction
Thioamide Cyclization
The thiazolidinone core is formed via cyclization of a thioamide precursor with α-bromo ketones. Optimal conditions involve lithium tert-butoxide (t-BuOLi) in tetrahydrofuran (THF) at −10°C, which suppresses epimerization and ensures >90% enantiomeric excess (ee). The reaction is monitored by HPLC to confirm completion before quenching with acetic acid.
Critical Parameters for Cyclization
-
Base : t-BuOLi (2.5 equiv)
-
Solvent : THF
-
Temperature : −10°C
-
Conversion : >90% (HPLC)
Sulfur Incorporation
Elemental sulfur or thiourea derivatives introduce the 2-thioxo group. A scalable protocol uses thiourea in ethanol under reflux, achieving quantitative sulfur incorporation within 6 hours. The product is isolated via cooling crystallization, yielding 82% of the thiazolidinone intermediate.
Final Acetamide Coupling
Amide Bond Formation
The hydroxyphenyl ethyl amine is coupled to the thiazolidinone intermediate using carbodiimide reagents (e.g., EDC·HCl) in dichloromethane (DCM). A patented approach replaces traditional coupling agents with propylphosphonic anhydride (T3P®), reducing side-product formation and improving yields to 94%.
Coupling Reaction Optimization
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| EDC·HCl/HOBt | DCM | 25°C | 78% |
| T3P® | DCM/EtOAc | 0–5°C | 94% |
Z-Isomer Selectivity
The (5Z)-configuration is controlled by steric hindrance during the Knoevenagel condensation. Using bulky bases like DIPEA (N,N-diisopropylethylamine) in toluene at 110°C ensures >95% Z-selectivity, confirmed by NOESY NMR.
Industrial-Scale Purification
Crystallization Techniques
Large-scale purification employs antisolvent crystallization with heptane/ethyl acetate mixtures. Seeding at 40°C followed by controlled cooling (20°C/hr) to 0–5°C produces needle-like crystals with 99.5% HPLC purity.
Crystallization Parameters
-
Antisolvent : Heptane
-
Cooling Rate : 20°C/hr
-
Seed Crystal Size : 50–100 µm
-
Final Purity : 99.5%
Chromatography-Free Workflow
Industrial processes eliminate column chromatography through:
-
Liquid-Liquid Extraction : Sequential washes with brine and sodium bicarbonate.
-
Adsorbent Filtration : Activated carbon treatment to remove colored impurities.
-
Recrystallization : Ethanol/water mixtures for final polishing.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole and thiazolidinone moieties.
Reduction: Reduction reactions could target the carbonyl groups within the thiazolidinone ring.
Substitution: Substitution reactions might occur at the aromatic rings or the thiazolidinone ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of the benzodioxole moiety may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
Compounds containing thiazolidinone structures have been studied for their anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory disorders.
Antimicrobial Properties
The thiazolidinone derivatives are often evaluated for their antimicrobial activity. This compound has shown promise in preliminary assays against various bacterial strains, indicating potential use as an antimicrobial agent.
Anticancer Potential
The compound's structural components suggest it may interact with biological targets involved in cancer progression. Studies on similar compounds have demonstrated the ability to induce apoptosis in cancer cells, warranting further investigation into its anticancer properties.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The benzodioxole and thiazolidinone moieties could play crucial roles in binding to these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit diverse pharmacological activities modulated by substituents on the benzylidene ring and acetamide side chain. Below is a detailed comparison based on structural and functional analogs:
Table 1: Structural Comparison of Key Thiazolidinone Derivatives
Table 2: Pharmacological and Physicochemical Comparisons
Key Structural and Functional Insights:
Benzodioxole vs. The ethyl spacer in the acetamide side chain (vs. direct attachment in ) may improve membrane permeability .
Heterocyclic Modifications () :
- Thiophene () and thiadiazole () substituents introduce sulfur-rich pharmacophores, favoring interactions with cysteine residues in target proteins.
- Fluorine atoms () enhance metabolic stability and bioavailability via reduced cytochrome P450 metabolism .
Biological Activity Trends: Antimicrobial activity correlates with lipophilicity (higher LogP in ), whereas antioxidant activity is favored by polar groups (e.g., hydroxyl in ) .
Biological Activity
2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly in the context of medicinal chemistry and drug development.
Structural Overview
The compound possesses a unique structure featuring a thiazolidine ring and a benzodioxole moiety. Its molecular formula is , with a molecular weight of approximately 365.42 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions such as temperature, solvents, and catalysts to ensure high yield and purity. The synthetic pathways often utilize starting materials that are readily available in chemical libraries.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structural features. For instance:
- Cytotoxicity Assays : Compounds related to thiazolidinones have shown significant cytotoxic activity against various human cancer cell lines. For example, derivatives have been tested against HL-60 (acute leukemia), A549 (lung cancer), Raji (lymphoma), and MDA-MB-231 (breast cancer) cell lines, with IC50 values indicating effective inhibition at micromolar concentrations .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 16 | HL-60 | 2.66 |
| Compound 16 | A549 | 5.31 |
| Compound 16 | Raji | 4.48 |
| Compound 16 | MDA-MB-231 | 6.42 |
These findings suggest that the thiazolidine scaffold may contribute to the observed anticancer activity.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific protein kinases involved in cell cycle regulation and apoptosis. For example:
- Inhibition of Protein Kinases : Studies have shown that certain thiazolidinone derivatives can inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinases (GSKs), leading to reduced cell proliferation in cancer models .
Case Studies
- Study on Thiazolidinone Derivatives : A comprehensive review analyzed various thiazolidinone derivatives, including those with benzodioxole substituents. The study indicated that modifications at the phenyl ring significantly influenced cytotoxicity against cancer cells .
- Structure–Activity Relationship (SAR) : Research focusing on SAR has demonstrated that the introduction of different substituents on the benzodioxole moiety can enhance or diminish biological activity, providing insights into how structural variations affect efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
